Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-
CAS No.: 39113-24-1
VCID: VC18679258
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- is a complex organic compound featuring a urea functional group attached to a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of inflammatory responses and neuroprotection. Synthesis MethodsThe synthesis of Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- typically involves the reaction between homophthalic anhydride and imines. This method allows for the simultaneous formation of the isoquinoline ring and the introduction of functional groups at specific positions on the ring. Synthesis Details
Biological Activities and Potential ApplicationsUrea derivatives, including Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-, exhibit diverse biological activities. These compounds have been studied for their potential as modulators of the N-formyl peptide receptor-like 1 (FPRL-1), which plays a significant role in inflammatory responses. Additionally, they may possess neuroprotective properties and antioxidant activity through multiple molecular targets. Research Findings and StudiesResearch on Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- involves interaction studies focusing on its binding affinity and activity towards specific receptors such as FPRL-1. Techniques like molecular docking and in vitro assays are employed to evaluate how well the compound interacts with target proteins involved in inflammatory pathways. Interaction Studies
Comparison with Similar CompoundsSeveral compounds share structural similarities with Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-, each with unique pharmacological properties. For example:
|
---|---|
CAS No. | 39113-24-1 |
Product Name | Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- |
Molecular Formula | C10H11N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | (3-oxo-1,4-dihydroisoquinolin-2-yl)urea |
Standard InChI | InChI=1S/C10H11N3O2/c11-10(15)12-13-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H3,11,12,15) |
Standard InChIKey | OXQPATYLTQYJOS-UHFFFAOYSA-N |
Canonical SMILES | C1C2=CC=CC=C2CN(C1=O)NC(=O)N |
PubChem Compound | 217645 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume